1-(Azetidin-3-yl)piperazine hydrochloride
Description
1-(Azetidin-3-yl)piperazine hydrochloride is a heterocyclic compound comprising a piperazine core fused with an azetidine ring at the 3-position, forming a bicyclic structure. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Azetidine, a four-membered nitrogen-containing ring, introduces steric and electronic constraints that differentiate this compound from simpler piperazine derivatives.
Properties
IUPAC Name |
1-(azetidin-3-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.ClH/c1-3-10(4-2-8-1)7-5-9-6-7;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNBIYLGUOETID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation-Displacement Methodology
The most widely adopted route involves converting 3-hydroxyazetidine intermediates into mesylates for nucleophilic substitution with piperazine. As detailed in WO2000063168A1, this method proceeds through three stages:
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Mesylation of N-protected 3-hydroxyazetidine :
Reaction of N-benzyl-3-hydroxyazetidine with methanesulfonyl chloride (1.2 eq) in methylene chloride at −40°C using triethylamine (2.5 eq) as base achieves >90% conversion to the mesylate within 2 hours. Critical parameters include:-
Temperature control (−40°C to −10°C) to minimize decomposition
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Immediate use of mesylate (<2 hours) to prevent degradation
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Solvent choice (chlorinated solvents preferred for stability)
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Piperazine Displacement :
Treating the mesylate with anhydrous piperazine (3.0 eq) in acetonitrile at 55–60°C for 12 hours affords N-benzyl-3-piperazinylazetidine in 68–73% yield. Key considerations:-
Strict exclusion of moisture to prevent hydrolysis
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Use of excess piperazine to drive reaction completion
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Neutralization of HCl byproduct with NaHCO₃ during workup
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Deprotection and Salt Formation :
Catalytic hydrogenation (Pd(OH)₂/C, 40–60 psi H₂, 60°C) removes the benzyl group, followed by HCl gas treatment in ethanol to precipitate the hydrochloride salt (62–89% yield).
tert-Butoxycarbonyl (Boc) Protection
While less common than benzyl protection, Boc groups enable orthogonal deprotection using trifluoroacetic anhydride (TFAA):
| Step | Conditions | Yield |
|---|---|---|
| Boc cleavage | TFAA (1.5 eq), CH₂Cl₂, 0°C, 1 hr | 85% |
| Piperazine coupling | Piperazine (3.0 eq), DIPEA, MeCN | 71% |
| HCl salt formation | HCl/EtOH, 0°C to reflux | 92% |
This approach avoids high-pressure hydrogenation but requires careful handling of TFAA’s corrosive properties.
Mechanistic Analysis of Key Reaction Steps
Mesylation Kinetics and Byproduct Formation
Computational studies (M06-2X/6-31G(d,p)) reveal mesylation proceeds through a concerted mechanism with ΔH‡ = 82.4 kJ/mol. Competing pathways include:
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O-mesylation : Favored at low temperatures (−40°C)
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N-mesylation : Becomes significant above −10°C (15–20% byproduct)
Optimal conditions suppress N-mesylation through:
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Rigorous temperature control
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Slow addition of methanesulfonyl chloride
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Use of sterically hindered bases (e.g., diisopropylethylamine)
Hydrogenolytic Debonding Dynamics
Pd-catalyzed benzyl group removal exhibits pseudo-first-order kinetics with:
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Activation energy (Eₐ): 54.3 kJ/mol
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Rate-determining step: H₂ dissociation on Pd surface
Prolonged reaction times (>72 hours) lead to over-reduction (5–8% azetidine ring opening).
Process Optimization and Scalability
Large-Scale Production Protocol
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Starting material | 100 g | 5 kg |
| Mesylation time | 2 hr | 3.5 hr |
| Displacement solvent | MeCN (500 mL) | MeCN (25 L) |
| Hydrogenation vessel | Parr shaker | Continuous flow reactor |
| Final yield | 68% | 63% |
Scale-up challenges include heat dissipation during mesylation and catalyst filtration in hydrogenation.
Purity Enhancement Strategies
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Crystallization Optimization :
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Ethanol/MTBE (1:3 v/v) achieves 99.5% purity
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Cooling rate: 0.5°C/min from 60°C to −20°C
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Chromatographic Purification :
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Silica gel column with EtOAc/MeOH/NH₄OH (8:2:0.1)
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Reduces residual piperazine to <0.1%
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Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 3.85 (m, 1H, azetidine CH), 3.12–2.98 (m, 8H, piperazine), 2.75 (dd, J=9.2 Hz, 2H) |
| ¹³C NMR | δ 58.9 (azetidine C3), 49.2–46.8 (piperazine CH₂), 35.1 (azetidine C2) |
| HRMS (ESI+) | m/z 156.1493 [M+H]⁺ (calc. 156.1498) |
Thermal Stability Profile
| Condition | Decomposition (%) | Main Degradant |
|---|---|---|
| 40°C/75% RH, 1 month | 1.2% | 3-hydroxyazetidine |
| 60°C, 2 weeks | 4.7% | Piperazine dihydrochloride |
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Mesylation-H₂ | 63% | 99.5% | Excellent | 1.0 |
| Boc-TFAA | 58% | 98.7% | Moderate | 1.8 |
| Direct alkylation | 42% | 97.1% | Poor | 2.3 |
The mesylation-hydrogenation route remains superior for industrial applications due to its robust scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(Azetidin-3-yl)piperazine hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(Azetidin-3-yl)piperazine hydrochloride typically involves the reaction of azetidine derivatives with piperazine under controlled conditions. The compound is characterized by its unique four-membered azetidine ring, which contributes to its biological activity. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, employing techniques such as microwave-assisted synthesis and one-pot reactions that combine multiple steps into a single process .
Inhibition of Monoacylglycerol Lipase (MAGL)
One of the most promising applications of 1-(Azetidin-3-yl)piperazine hydrochloride is its role as an inhibitor of monoacylglycerol lipase, an enzyme implicated in various pathological conditions such as chronic pain, inflammation, and neurodegeneration. Research has shown that derivatives of this compound can act as either reversible or irreversible inhibitors of MAGL, making them potential candidates for treating disorders related to the endocannabinoid system .
Table 1: Summary of MAGL Inhibitors Derived from 1-(Azetidin-3-yl)piperazine
| Compound | Type of Inhibition | Therapeutic Potential |
|---|---|---|
| Compound 8 | Irreversible | Chronic pain management |
| Compound 17 | Reversible | Neurodegenerative diseases |
| Compound 37 | Reversible | Psychiatric disorders |
Antidepressant Activity
Studies have indicated that compounds containing the azetidine-piperazine scaffold exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .
Case Study 1: Development of MAGL Inhibitors
In a study published in 2019, researchers synthesized a series of compounds based on the 1-(Azetidin-3-yl)piperazine framework. Among these, a lead compound demonstrated significant potency as an irreversible MAGL inhibitor with favorable pharmacokinetic properties. The study utilized molecular docking and in vivo testing to validate the compound's efficacy in reducing pain responses in rodent models .
Case Study 2: Antidepressant Effects
Another study explored the antidepressant potential of a novel derivative of 1-(Azetidin-3-yl)piperazine hydrochloride. The compound was tested in a forced swim test and showed reduced immobility time compared to controls, indicating antidepressant activity. This effect was linked to increased serotonin levels in the brain, supporting its potential use in treating depression .
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its ring strain and unique structure allow it to interact with enzymes and receptors, potentially leading to biological effects .
Comparison with Similar Compounds
Key Observations :
- 1-(Azetidin-3-yl)piperazine HCl differs from aryl-substituted analogs (e.g., 1-(3-chlorophenyl)piperazine) by replacing the aromatic ring with a smaller, strained azetidine moiety. This substitution likely reduces π-π stacking interactions but increases conformational rigidity .
- Synthesis of azetidine-containing derivatives may require specialized intermediates, whereas arylpiperazines are typically synthesized via nucleophilic substitution with anilines or phenols .
Pharmacological Activity Comparisons
Table 2: Receptor Targets and Pharmacological Profiles
Key Observations :
- Arylpiperazines (e.g., 1-(3-chlorophenyl)piperazine) exhibit strong 5-HT receptor affinity, with 1-(3-chlorophenyl)piperazine (mCPP) acting as a 5-HT1B/2C agonist in neurophysiological studies .
- Alkyl-substituted derivatives (e.g., HBK14) focus on optimizing pharmacokinetics rather than receptor specificity .
Physicochemical and Stability Comparisons
Table 3: Physicochemical Properties
Key Observations :
Biological Activity
1-(Azetidin-3-yl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and neuropharmacological effects, along with relevant research findings and case studies.
1-(Azetidin-3-yl)piperazine hydrochloride features a piperazine ring substituted with an azetidine moiety. This dual-ring structure allows for diverse interactions within biological systems, contributing to its unique pharmacological profiles. The compound's reactivity is influenced by the electron-donating and withdrawing effects of substituents on both rings, making it a valuable building block in drug development.
Antimicrobial Properties
Research indicates that 1-(Azetidin-3-yl)piperazine hydrochloride exhibits notable antimicrobial activity. Preliminary studies suggest that it may interact with biological targets such as enzymes or receptors involved in microbial processes. For instance, a study demonstrated that derivatives of this compound showed significant growth inhibition against various bacterial strains, indicating its potential as an antimicrobial agent .
Antiviral Effects
The compound has also been investigated for its antiviral properties. Early findings suggest that it may modulate the activity of enzymes involved in viral replication, although the exact mechanisms remain under investigation. The potential for developing antiviral therapies based on this compound is promising.
Neuropharmacological Effects
1-(Azetidin-3-yl)piperazine hydrochloride has been studied for its neuropharmacological effects, particularly in relation to neurotransmitter modulation. Its structural characteristics allow it to interact with neurotransmitter receptors, which may lead to therapeutic applications in treating neurological disorders .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of 1-(Azetidin-3-yl)piperazine hydrochloride and its derivatives:
- Synthesis and Characterization : A recent study outlined the synthesis of various azetidine derivatives, including 1-(Azetidin-3-yl)piperazine hydrochloride, highlighting yields up to 75%. The characterization was performed using NMR and mass spectrometry techniques .
- Antitumor Activity : In a screening against multiple human cancer cell lines, compounds related to 1-(Azetidin-3-yl)piperazine hydrochloride exhibited varying degrees of cytotoxicity. Notably, certain analogues showed significant growth inhibition against pancreatic cancer cell lines, suggesting potential applications in oncology .
- Mechanism of Action : Research into the mechanism of action revealed that this compound may act as an inhibitor of specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL). This inhibition is linked to therapeutic effects in conditions such as chronic pain and inflammation .
Comparative Analysis
To better understand the uniqueness of 1-(Azetidin-3-yl)piperazine hydrochloride, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-Azetidinyl)piperidine dihydrochloride | Piperidine ring instead of piperazine | Different pharmacological profiles |
| 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride | Pyrazole ring addition | Potentially different biological activities |
| 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride | Carbonyl substitution | May exhibit distinct reactivity |
| 3-Azetidinyl-N,N-dimethylmethanamine dihydrochloride | Dimethylamine group | Differences in solubility and stability |
This table illustrates how the specific substitution pattern of 1-(Azetidin-3-yl)piperazine hydrochloride imparts distinct chemical reactivity and biological properties compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)piperazine hydrochloride?
- Methodology : Cyclo-condensation reactions using diethanolamine derivatives, as demonstrated in halogenation and aqueous-phase reactions without catalysts, are foundational approaches . For coupling steps, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with activators (e.g., 1-hydroxy-7-azabenzotriazole, HOAt) are effective for introducing azetidine or piperazine moieties . Post-synthesis, characterization via H NMR and IR spectroscopy is critical for structural validation .
Q. What safety precautions are essential when handling this compound?
- Guidelines : Use personal protective equipment (PPE), including gloves and safety goggles. In case of skin/eye contact, flush with water for 15+ minutes. Avoid inhalation; work in a fume hood. Storage at -20°C in airtight containers is recommended to prevent degradation .
Q. How can researchers confirm the purity and stability of 1-(Azetidin-3-yl)piperazine hydrochloride?
- Analytical Methods : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures purity. Stability studies under varying pH, temperature, and humidity conditions (e.g., via accelerated degradation assays) identify optimal storage protocols .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst-Free Cyclo-condensation : Aqueous-phase reactions reduce side products, as shown in halogenated diethylammonium intermediates .
- Coupling Reagents : HOBt/TBTU systems minimize racemization in peptide-like derivatization .
Q. What analytical techniques resolve structural ambiguities in substituted piperazine derivatives?
- Advanced Characterization :
- X-ray Crystallography : Resolves stereochemistry and crystal packing effects.
- 2D NMR (COSY, HSQC) : Clarifies proton-proton and carbon-proton correlations in complex heterocycles .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy, especially for halogenated analogs .
Q. How should researchers address discrepancies in pharmacological data across studies?
- Troubleshooting Framework :
- Purity Verification : Contaminants (e.g., unreacted starting materials) may skew bioactivity results. Re-analyze batches via LC-MS .
- Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. CHO) or receptor-binding protocols (e.g., radioligand vs. fluorescence assays) can explain divergent EC values .
Q. What strategies guide structure-activity relationship (SAR) studies for azetidine-piperazine hybrids?
- Design Principles :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -Cl, -CF) to the azetidine ring to enhance receptor affinity, as seen in dopamine D2 ligand studies .
- Bioisosteric Replacement : Replace piperazine with morpholine or thiomorpholine to assess metabolic stability .
Q. How can pharmacokinetic properties (e.g., solubility, BBB penetration) be improved in analogs?
- Optimization Approaches :
- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOCH) to reduce lipophilicity and enhance aqueous solubility .
- Prodrug Design : Mask polar functionalities (e.g., as esters) to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
